molecular formula C22H20FN3OS B11425915 8-(4-ethylphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-ethylphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11425915
M. Wt: 393.5 g/mol
InChI Key: NUXFGJCNBGJLJL-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is fused with various functional groups such as ethylphenyl, fluorophenyl, and a carbonitrile group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a substituted aniline and a thiadiazine derivative can be catalyzed by an acid or base to form the core structure.

    Functional Group Introduction: The introduction of the ethylphenyl and fluorophenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under anhydrous conditions to prevent side reactions.

    Carbonitrile Group Addition:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it into primary amines under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution and nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Preliminary studies indicate that it may possess anti-inflammatory, antimicrobial, and anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 8-(4-ethylphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-methylphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 8-(4-ethylphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The uniqueness of 8-(4-ethylphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups. The presence of both ethylphenyl and fluorophenyl groups, along with the carbonitrile moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20FN3OS

Molecular Weight

393.5 g/mol

IUPAC Name

8-(4-ethylphenyl)-3-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20FN3OS/c1-2-15-3-5-16(6-4-15)19-11-21(27)26-13-25(14-28-22(26)20(19)12-24)18-9-7-17(23)8-10-18/h3-10,19H,2,11,13-14H2,1H3

InChI Key

NUXFGJCNBGJLJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)F

Origin of Product

United States

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